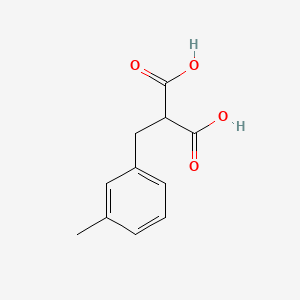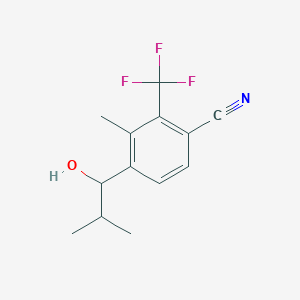
4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C12H12F3NO It is known for its unique structural features, including a trifluoromethyl group and a hydroxy group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(1-Hydroxy-2-methylpropyl)acetophenone with trifluoromethylating agents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(1-Oxo-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile.
Reduction: Formation of 4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzonitrile
- 4-Fluoro-3-(1-hydroxy-2-methylpropyl)benzonitrile
Uniqueness
4-(1-Hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a trifluoromethyl group and a hydroxy group on the benzonitrile core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H14F3NO |
|---|---|
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
4-(1-hydroxy-2-methylpropyl)-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H14F3NO/c1-7(2)12(18)10-5-4-9(6-17)11(8(10)3)13(14,15)16/h4-5,7,12,18H,1-3H3 |
Clave InChI |
WCDRPXMVJXJYRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


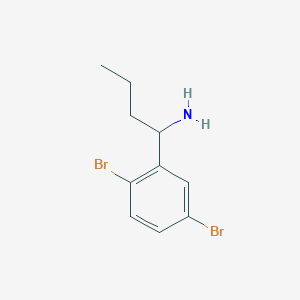
![5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate](/img/structure/B13046862.png)

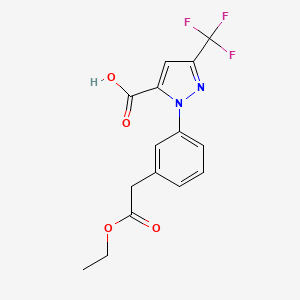

![(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13046881.png)
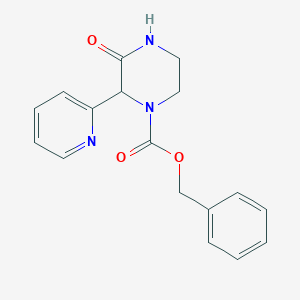
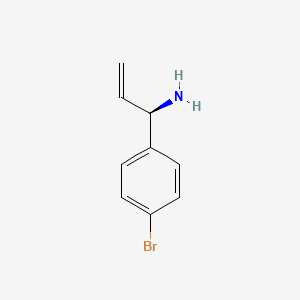

![Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B13046905.png)
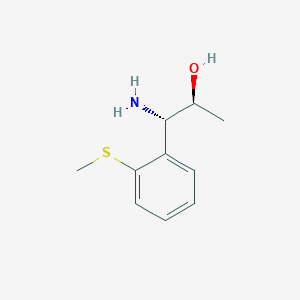

![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
